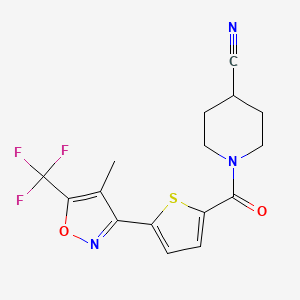
MCC950
Descripción general
Descripción
N-((1,2,3,5,6,7-hexahydro-s-indacen-4-yl)carbamoyl)-4-(2-hydroxypropan-2-yl)furan-2-sulfonamide, commonly known as HIF-2α inhibitor, is a chemical compound that has been widely researched for its potential applications in the field of medicine. This compound is known to inhibit the hypoxia-inducible factor-2 alpha (HIF-2α), which plays a critical role in the development and progression of various types of cancer. In
Aplicaciones Científicas De Investigación
Manejo de Enfermedades Neurológicas
MCC950 ha mostrado promesa en el tratamiento de enfermedades neurológicas mediante la inhibición del inflamasoma NLRP3, que está implicado en varios procesos patológicos. Por ejemplo, se ha utilizado para reducir la apoptosis neuronal en la lesión de la médula espinal (SCI) en ratones, lo que lleva a una mejor recuperación funcional y una reducción de la formación de cicatrices . Además, se ha encontrado que this compound mejora el daño neuronal, la desmielinización y la pérdida de oligodendrocitos en el cerebro de ratones con encefalomielitis autoinmune experimental (EAE), un modelo de esclerosis múltiple .
Atrofia Muscular Diabética
Los investigadores han explorado el potencial terapéutico de this compound para el tratamiento de la atrofia muscular diabética. El compuesto se ha estudiado por sus efectos sobre los marcadores inflamatorios circulatorios y la piroptosis mediada por NLRP3, que están involucrados en la degradación muscular en condiciones diabéticas. Los estudios sugieren que this compound, posiblemente en combinación con ejercicio aeróbico, podría ser beneficioso para los pacientes que sufren esta condición .
Lesión Cerebral Traumática (TBI)
this compound se ha evaluado por su eficacia en la mejora de las deficiencias neurológicas asociadas con TBI. Los estudios en animales han demostrado que el tratamiento con this compound puede conducir a mejoras significativas en la función neurológica después de la lesión .
Control de la Progresión de la Miopía
En una aplicación novedosa, this compound se ha investigado como un posible agente terapéutico para controlar la progresión de la miopía. La inyección intraperitoneal de this compound en modelos de ratones ha demostrado inhibir la progresión de la miopía mediante la regulación de la remodelación del colágeno en la esclera a través de la vía de señalización NLRP3-MMP-2 .
Mecanismo De Acción
Target of Action
MCC950, also known as CRID3, MCC-950, N-((1,2,3,5,6,7-hexahydro-s-indacen-4-yl)carbamoyl)-4-(2-hydroxypropan-2-yl)furan-2-sulfonamide, or CP-456773, is a potent and selective inhibitor of the NLRP3 inflammasome . The NLRP3 inflammasome is a cytoplasmic multimolecular platform composed of NLRP3 protein bound to an adaptor protein, apoptosis-associated speck-like protein containing a CARD (ASC) and procaspase-1 .
Mode of Action
This compound blocks the release of IL‑1β induced by NLRP3 activators . It inhibits the NLRP3 inflammasome by directly targeting the NLRP3 NATCH domain and interfering with the Walker B motif function, thus preventing NLRP3 conformational change and oligomerization . This compound binds to NLRP3, blocks its ability to hydrolyze ATP, and thus prevents it from maintaining its active structural conformation, thereby inhibiting NLRP3-induced ASC oligomerization and reducing cleavage of caspase-1 .
Biochemical Pathways
This compound affects the biochemical pathways related to inflammation and immune response. It suppresses the activation of the NLRP3 inflammasome, which leads to a decrease in the release of pro-inflammatory cytokines IL-1β, IL-18, IL1-α, IFNγ, TNF-α, IL6, IL17, chemokine MIP1a, and Nitric Oxide . Moreover, this compound has been found to inhibit the chloride intracellular channel–dependent chloride efflux, leading to a modification of the inflammatory response .
Pharmacokinetics
The dosage used in studies varies, but a common dosage is 40 mg/kg .
Result of Action
This compound has been shown to ameliorate various conditions associated with inflammation. For instance, it has been found to improve neurological function and survival after cardiac arrest and resuscitation . In a murine model of ulcerative colitis, this compound significantly improved body weight gain, colon length, colon weight to body weight ratio, disease activity index, and histopathological scores . It also reduced the release of pro-inflammatory cytokines and activation of caspase-1 .
Action Environment
The efficacy of this compound can be influenced by various environmental factors. For instance, the presence of NLRP3 activators such as nigericin, ATP, and MSU crystals can affect the action of this compound . Furthermore, the effect of this compound can be influenced by the physiological environment, such as the presence of inflammation or immune response .
Análisis Bioquímico
Biochemical Properties
MCC950 interacts with the NLRP3 inflammasome, a multi-protein complex that includes NLRP3, ASC, and caspase-1 . This compound directly targets the NLRP3 NATCH domain and interferes with the Walker B motif function, which is crucial for ATP hydrolysis, a requirement for NLRP3 conformational change and oligomerization .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It inhibits the NLRP3 inflammasome, thereby reducing the production of pro-inflammatory cytokines such as IL-1β and IL-18 . This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level by directly interacting with the Walker B motif within the NLRP3 NACHT domain . This interaction blocks ATP hydrolysis, inhibiting NLRP3 activation and inflammasome formation .
Temporal Effects in Laboratory Settings
This compound has been shown to be stable and effective over time in laboratory settings . For instance, in a study on a transgenic mouse model of Huntington’s disease, daily treatment with this compound for five weeks resulted in significant improvements in neuronal density and reductions in neuroinflammation .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been shown to vary with different dosages . For example, in a transgenic mouse model of Huntington’s disease, daily treatment with this compound (10 mg/kg of body weight) for five weeks resulted in improved motor function, extended lifespan, and reduced neuroinflammation .
Metabolic Pathways
This compound has been shown to affect several metabolic pathways. For instance, it has been reported to restore fatty acid uptake and utilization by regulating the expression of CD36 and CPT1β, and reduce glucose uptake and oxidation via regulating the expression of GLUT4 and p-PDH .
Subcellular Localization
Given that it interacts with the NLRP3 inflammasome, it is likely that it localizes to the cytoplasm where the inflammasome is assembled .
Propiedades
IUPAC Name |
1-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)-3-[4-(2-hydroxypropan-2-yl)furan-2-yl]sulfonylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-20(2,24)14-10-17(27-11-14)28(25,26)22-19(23)21-18-15-7-3-5-12(15)9-13-6-4-8-16(13)18/h9-11,24H,3-8H2,1-2H3,(H2,21,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUUSXLKCTQDPGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=COC(=C1)S(=O)(=O)NC(=O)NC2=C3CCCC3=CC4=C2CCC4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2047301 | |
| Record name | CP-456773 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2047301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
210826-40-7 | |
| Record name | MCC-950 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0210826407 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CP-456773 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2047301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MCC-950 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6RS86E2BWQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




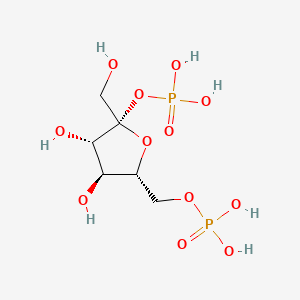
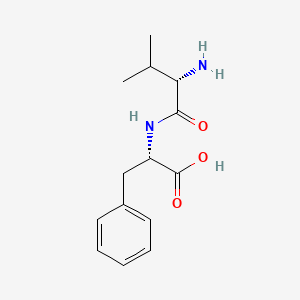
![4-[3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)propoxy]benzamide](/img/structure/B1663443.png)
![(3S)-5-fluoro-3-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-4-oxopentanoic acid](/img/structure/B1663444.png)
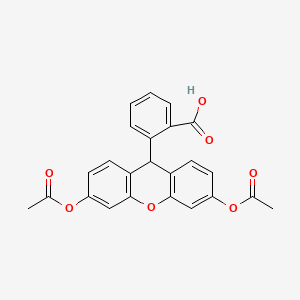
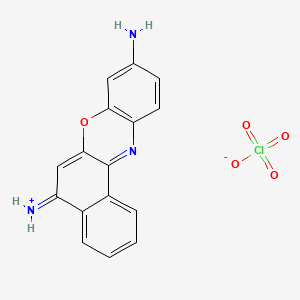
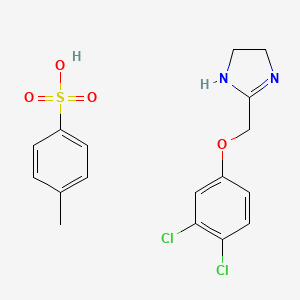

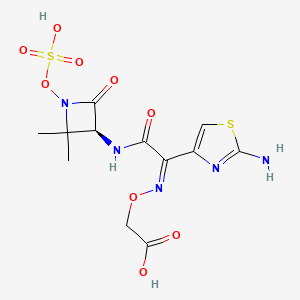

![3-[3-[2-(1,3-Benzodioxol-5-yloxy)ethyl-methylamino]propyl]-2-(3,5-ditert-butyl-4-hydroxyphenyl)-1,3-thiazolidin-4-one](/img/structure/B1663458.png)

